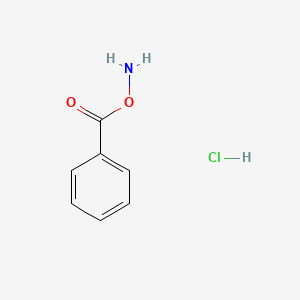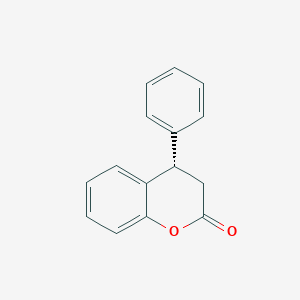
(4S)-4-Phenyl-3,4-dihydrochromen-2-one
Vue d'ensemble
Description
(4S)-4-Phenyl-3,4-dihydrochromen-2-one is a chiral compound belonging to the class of chromenones, which are known for their diverse biological activities. This compound features a chromenone core with a phenyl group at the 4-position, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Phenyl-3,4-dihydrochromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of 2’-hydroxychalcones. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Methods such as catalytic hydrogenation and the use of chiral catalysts are employed to achieve the desired stereochemistry and to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-4-Phenyl-3,4-dihydrochromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the chromenone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce various dihydro derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4S)-4-Phenyl-3,4-dihydrochromen-2-one is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has been studied for its potential antioxidant and anti-inflammatory properties. It serves as a lead compound in the development of new drugs targeting oxidative stress-related diseases and inflammatory conditions.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to modulate biological pathways makes it a candidate for drug development in areas such as cancer therapy and neuroprotection.
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its stability and reactivity make it suitable for various applications in the chemical manufacturing sector.
Mécanisme D'action
The mechanism of action of (4S)-4-Phenyl-3,4-dihydrochromen-2-one involves its interaction with specific molecular targets and pathways. It is known to modulate oxidative stress pathways by scavenging free radicals and enhancing the activity of antioxidant enzymes. Additionally, it can inhibit pro-inflammatory cytokines, thereby reducing inflammation. The compound’s interaction with cellular receptors and enzymes is crucial for its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylchromen-2-one: Lacks the dihydro component, making it less reactive in certain biological contexts.
4-Hydroxy-3-phenylchromen-2-one: Contains a hydroxyl group, which can alter its reactivity and biological activity.
4-Methyl-3,4-dihydrochromen-2-one:
Uniqueness
(4S)-4-Phenyl-3,4-dihydrochromen-2-one is unique due to its chiral nature and the presence of both a phenyl group and a dihydrochromenone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
(4S)-4-phenyl-3,4-dihydrochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-9,13H,10H2/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVVKHXECFZKFD-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2OC1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2OC1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481810 | |
| Record name | (4S)-4-phenyl-3,4-dihydrochromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61198-52-5 | |
| Record name | (4S)-4-phenyl-3,4-dihydrochromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


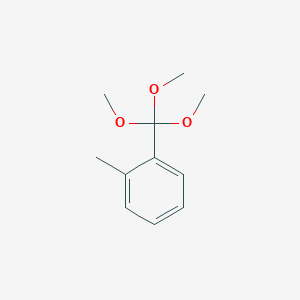
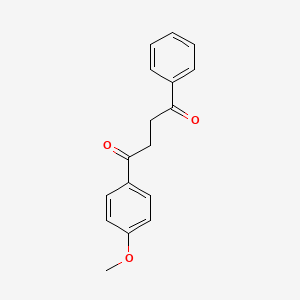
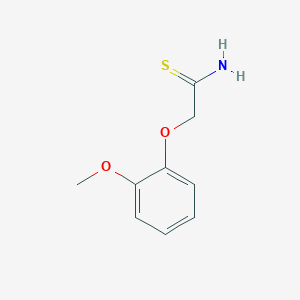
![2-(3-(tert-Butyl)-5-methylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B3054498.png)
![2-(3-(tert-Butyl)phenyl)oxazolo[4,5-b]pyridine](/img/structure/B3054499.png)
![2-(5-(tert-Butyl)-2-chlorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3054501.png)
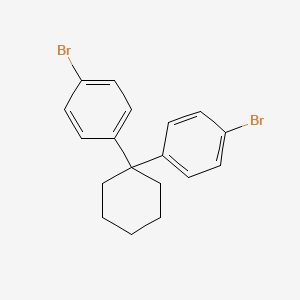
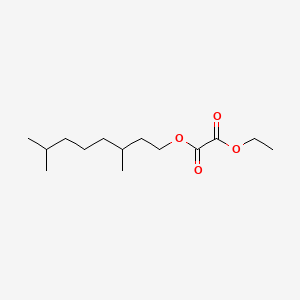
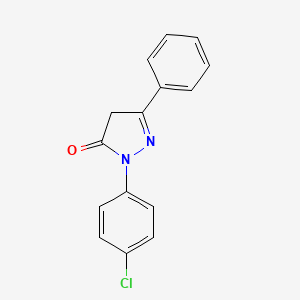
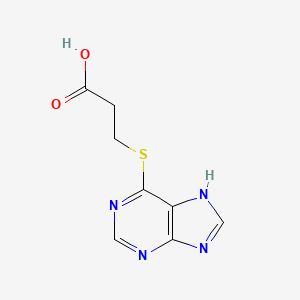
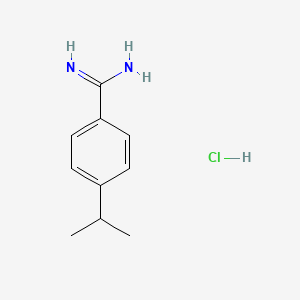
![3-[3-(2-carboxyethyl)phenyl]propanoic Acid](/img/structure/B3054509.png)
